![molecular formula C23H32N2O2S B4129776 1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine](/img/structure/B4129776.png)
1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine
Overview
Description
1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as NPDPP and is a piperidine derivative that has a sulfonamide group attached to the 2-naphthyl ring. The compound is known to have a high affinity for sigma-1 receptors, which are a class of proteins that are involved in various physiological processes.
Mechanism of Action
The mechanism of action of NPDPP involves its binding to sigma-1 receptors. This binding leads to the modulation of various intracellular signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of protein kinase C. NPDPP has also been shown to modulate the activity of various ion channels and transporters, including the NMDA receptor and the serotonin transporter.
Biochemical and Physiological Effects:
NPDPP has been shown to have various biochemical and physiological effects. The compound has been shown to modulate calcium signaling, neurotransmitter release, and cell survival. NPDPP has also been shown to modulate the activity of various ion channels and transporters, including the NMDA receptor and the serotonin transporter.
Advantages and Limitations for Lab Experiments
One advantage of using NPDPP in lab experiments is its high affinity for sigma-1 receptors, which makes it a useful tool for investigating the role of these receptors in various physiological processes. However, one limitation of using NPDPP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of NPDPP in scientific research. One direction is the investigation of the role of sigma-1 receptors in various disease states, including neurodegenerative diseases and cancer. Another direction is the development of new compounds that have a higher affinity for sigma-1 receptors and fewer potential side effects. Overall, NPDPP is a useful tool for investigating the role of sigma-1 receptors in various physiological processes and has the potential to lead to new treatments for various diseases.
Scientific Research Applications
NPDPP has been extensively studied for its potential use in scientific research. The compound is known to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as calcium signaling, neurotransmitter release, and cell survival. NPDPP has been used in various studies to investigate the role of sigma-1 receptors in these processes.
properties
IUPAC Name |
1-(3-naphthalen-2-ylsulfonyl-2-piperidin-1-ylpropyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c26-28(27,23-12-11-20-9-3-4-10-21(20)17-23)19-22(25-15-7-2-8-16-25)18-24-13-5-1-6-14-24/h3-4,9-12,17,22H,1-2,5-8,13-16,18-19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQNXFCNZTWKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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